molecular formula C19H17F3N4O4 B2975935 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797224-13-5

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2975935
CAS No.: 1797224-13-5
M. Wt: 422.364
InChI Key: FNOHJIFPJPLKMH-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H17F3N4O4 and its molecular weight is 422.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Compounds containing furan and triazole moieties have been synthesized through various methods, demonstrating their versatility in organic synthesis. For example, the synthesis of tetrahydrobenzofurans and their oxidation to obtain novel derivatives highlights the chemical reactivity of furan-containing compounds A. Lévai, et al., 2002.

Biological Activities

  • Research into derivatives of furan and triazole has shown a range of biological activities, which may inform the potential applications of the compound . For instance, new acyl derivatives of 3-aminofurazanes, including structures similar to the compound , have been studied for their antiplasmodial activities, revealing promising activity against strains of Plasmodium falciparum Theresa Hermann, et al., 2021.

Applications in Material Science

  • The compound's structural elements, such as benzamide and furan, are also explored in materials science, including the development of polymers and coatings. For instance, bio-based thermosets synthesized from furandicarboxylic acid and its derivatives demonstrate the potential of these compounds in creating renewable materials C. H. Wilsens, et al., 2015.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4/c20-19(21,22)30-14-7-3-12(4-8-14)17(27)23-9-10-25-18(28)26(13-5-6-13)16(24-25)15-2-1-11-29-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOHJIFPJPLKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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